MAGE-3 (113-121)

Cancer Immunotherapy HLA Restriction CTL Epitope

MAGE-3 (113-121) (EVDPIGHLY) is the definitive, best-characterized MAGE-A3 CTL epitope restricted to HLA-A*01. This 9-mer is irreplaceable in applications requiring stringent HLA restriction: generic substitution with alternative MAGE epitopes (e.g., HLA-A*02-restricted FLWGPRALV) changes TCR recognition profiles and introduces distinct safety liabilities, including a documented fatal cardiac cross-reactivity with Titin-derived peptide ESDPIVAQY. Use in ELISPOT, intracellular cytokine staining, and TCR engineering assays. Validate high-affinity TCRs with rigorous peptide-scanning against this exact sequence. Bulk and custom sizing available.

Molecular Formula
Molecular Weight
Cat. No. B1575063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (113-121)
SynonymsMelanoma-associated antigen 3 (113-121);; MAGE-3 (113-121)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (113-121) Peptide: An HLA-A1-Restricted Tumor Epitope for Cancer Immunotherapy Research and Procurement


MAGE-3 (113-121), corresponding to the amino acid sequence EVDPIGHLY, is a 9‑mer peptide epitope derived from the Melanoma‑Associated Antigen Gene‑A3 (MAGE‑A3) protein [1]. As a cancer‑testis antigen, MAGE‑A3 is expressed in a wide range of tumors—including melanoma, non‑small cell lung cancer, and hepatocellular carcinoma—but is largely silent in normal tissues except for testis [2]. This epitope is presented by HLA‑A*01 molecules and is recognized as the best‑characterized MAGE‑3 epitope, with demonstrated capacity to elicit HLA‑A1‑restricted cytotoxic T lymphocyte (CTL) responses against MAGE‑3‑expressing tumor cells [1].

Why HLA-Restricted MAGE-3 (113-121) Cannot Be Replaced by Other MAGE-Derived Peptides


Generic substitution of MAGE-3 (113-121) (EVDPIGHLY) with other MAGE‑derived peptides is precluded by stringent HLA restriction, divergent TCR recognition profiles, and distinct safety liabilities. While several MAGE‑A3 epitopes have been identified—such as the HLA‑A2‑restricted FLWGPRALV—each is presented by a specific HLA allele and recognized by a distinct T‑cell repertoire [1]. Moreover, affinity‑enhanced TCRs directed against EVDPIGHLY have been shown to cross‑react with a Titin‑derived peptide (ESDPIVAQY), resulting in fatal cardiac toxicity, whereas TCRs targeting alternative MAGE epitopes may exhibit different off‑target profiles [2]. Therefore, experimental or therapeutic applications require the exact peptide sequence to ensure appropriate HLA presentation and to avoid unpredictable immunological outcomes.

Quantitative Differentiation of MAGE-3 (113-121) EVDPIGHLY Against Closest Analogs


HLA Allele Restriction: MAGE-3 (113-121) EVDPIGHLY vs. FLWGPRALV (HLA-A2) Determines Patient Population Applicability

MAGE-3 (113-121) (EVDPIGHLY) is exclusively presented by HLA-A*01 alleles [1]. In contrast, the commonly used alternative MAGE-3 epitope FLWGPRALV is restricted to HLA-A*02 [2]. This fundamental difference in HLA restriction defines distinct patient populations that can mount a T‑cell response: approximately 30% of Caucasians express HLA-A1, while 49% express HLA-A2 [2].

Cancer Immunotherapy HLA Restriction CTL Epitope

T Cell Activation Potency: MAGE-3 (113-121) EVDPIGHLY Induces CTL Responses in HLA-A1+ Patients

In a Phase I clinical trial, vaccination with MAGE-3 (113-121) peptide EVDPIGHLY (in combination with a pan‑DR helper epitope and incomplete Freund's adjuvant) induced a specific CTL response in 5 of 14 evaluable HLA‑A1+ melanoma patients, as measured by cytolysis of MAGE‑3‑specific target cells [1]. In a separate Phase I/II study using CpG 7909 as adjuvant, immune responses were detected, though the trial was terminated early with only 1 patient enrolled [2].

T Cell Activation CTL Response Cancer Vaccine

Clinical Translation Failure: MAGE-A3 Protein Vaccine (GSK2132231A) vs. Peptide Epitope MAGE-3 (113-121)

The MAGE-A3 protein‑based vaccine GSK2132231A failed to significantly extend disease‑free survival in the Phase III DERMA trial for postsurgical melanoma [1]. This underscores that the full‑length MAGE‑A3 protein vaccine does not replicate the potential advantages of defined peptide epitopes such as MAGE-3 (113-121), which can be combined with specific adjuvants or used in TCR‑engineered T‑cell therapies to achieve more targeted immune activation.

Cancer Vaccine Clinical Trial Melanoma

Cross‑Reactivity and Safety: MAGE-3 (113-121) EVDPIGHLY Shares Sequence Similarity with Titin Peptide

Affinity‑enhanced TCRs specific for the EVDPIGHLY/HLA‑A1 complex were found to cross‑react with the Titin‑derived peptide ESDPIVAQY, causing fatal cardiac toxicity in a clinical trial of adoptive T‑cell therapy [1]. This cross‑reactivity is not observed for TCRs targeting the HLA‑A2‑restricted MAGE‑3 peptide FLWGPRALV, emphasizing the unique safety profile of the EVDPIGHLY epitope.

Off‑Target Toxicity TCR Engineering Cross‑Reactivity

Tumor Antigen Expression: MAGE-A3 Prevalence Supports Rationale for MAGE-3 (113-121) Targeting

MAGE-A3 is expressed in approximately 65% of stage III melanomas [1] and in a significant proportion of other solid tumors including non‑small cell lung cancer and hepatocellular carcinoma [2]. This high tumor expression frequency provides a strong rationale for targeting the MAGE-3 (113-121) epitope.

Tumor Antigen Expression Frequency Melanoma

Recommended Research Applications for MAGE-3 (113-121) EVDPIGHLY Based on Quantitative Evidence


HLA‑A1‑Restricted T Cell Assays and CTL Clone Generation

Use MAGE-3 (113-121) EVDPIGHLY to stimulate and expand HLA‑A1‑restricted CD8+ T cells from healthy donors or patients. This peptide is the best‑characterized MAGE‑3 epitope and consistently induces CTL responses in HLA‑A1‑positive individuals [1]. Suitable for ELISPOT, intracellular cytokine staining, and cytotoxicity assays [2].

Development of TCR‑Engineered T Cell Therapies with Integrated Off‑Target Screening

Employ MAGE-3 (113-121) EVDPIGHLY as the target antigen for engineering high‑affinity TCRs. Given the documented cross‑reactivity with the Titin peptide ESDPIVAQY, researchers must incorporate rigorous peptide‑scanning assays and complex cell culture models to assess off‑target safety before clinical translation [1].

Peptide‑Based Cancer Vaccine Formulation Studies

Utilize MAGE-3 (113-121) EVDPIGHLY in combination with novel adjuvants or delivery systems to enhance immunogenicity in HLA‑A1+ tumor models. The 36% CTL response rate observed in Phase I trials provides a benchmark for evaluating improved vaccine formulations [2].

MAGE‑A3 Expression Screening and Biomarker Studies

Incorporate MAGE-3 (113-121) EVDPIGHLY as a positive control in assays designed to detect MAGE‑A3 expression in tumor biopsies. Since MAGE‑A3 is expressed in ~65% of melanomas and many other solid tumors, this peptide serves as a reliable reagent for validating immunohistochemistry, RT‑PCR, or mass spectrometry workflows [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAGE-3 (113-121)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.